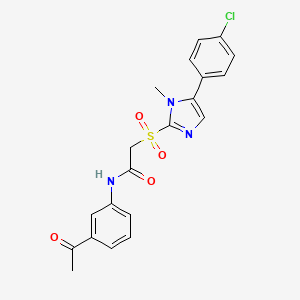
N-(3-acetylphenyl)-2-((5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl)sulfonyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(3-acetylphenyl)-2-((5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl)sulfonyl)acetamide is a useful research compound. Its molecular formula is C20H18ClN3O4S and its molecular weight is 431.89. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(3-acetylphenyl)-2-((5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl)sulfonyl)acetamide is a compound of interest due to its potential biological activities, particularly in anti-cancer and antimicrobial applications. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound features a complex structure that includes an acetylphenyl group, a chlorophenyl moiety, and an imidazole ring. Its molecular formula is C18H18ClN3O3S, with a molecular weight of approximately 397.87 g/mol. The presence of the sulfonamide group is significant for its biological activity.
Research indicates that compounds with similar structural motifs exhibit various mechanisms of action, including:
- Enzyme Inhibition : Compounds with sulfonamide groups often inhibit carbonic anhydrases (CAs), which are crucial for tumor growth and proliferation.
- Apoptosis Induction : The compound may induce apoptosis in cancer cells by activating intrinsic pathways, as evidenced by increased annexin V-FITC positivity in treated cell lines.
- Antimicrobial Activity : The imidazole ring has been associated with antimicrobial properties, potentially disrupting bacterial cell membranes.
Anticancer Activity
Recent studies have shown that this compound exhibits significant anticancer properties. The following table summarizes the IC50 values against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MDA-MB-231 (breast) | 10.93 | Apoptosis induction |
| HeLa (cervical) | 15.00 | Cell cycle arrest |
| A549 (lung) | 12.50 | Inhibition of growth |
The compound showed a marked increase in apoptosis markers in MDA-MB-231 cells, demonstrating its potential as an anti-breast cancer agent .
Antimicrobial Activity
The antimicrobial efficacy of the compound has been evaluated against several bacterial strains. The results are summarized below:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Escherichia coli | 25 |
| Staphylococcus aureus | 15 |
| Pseudomonas aeruginosa | 30 |
The compound demonstrated significant antibacterial activity, particularly against Gram-positive bacteria .
Case Studies
- Case Study on Breast Cancer : A study conducted on MDA-MB-231 cells revealed that treatment with the compound resulted in a 22-fold increase in apoptotic cells compared to the control group. This was confirmed through flow cytometry analysis, indicating its efficacy in inducing programmed cell death .
- Antimicrobial Efficacy : In a clinical setting, the compound was tested against resistant strains of Staphylococcus aureus. Results indicated a significant reduction in bacterial load within 24 hours of treatment, highlighting its potential as an alternative therapeutic agent .
Eigenschaften
IUPAC Name |
N-(3-acetylphenyl)-2-[5-(4-chlorophenyl)-1-methylimidazol-2-yl]sulfonylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O4S/c1-13(25)15-4-3-5-17(10-15)23-19(26)12-29(27,28)20-22-11-18(24(20)2)14-6-8-16(21)9-7-14/h3-11H,12H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGAFPACMUDEDBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CS(=O)(=O)C2=NC=C(N2C)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














